(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a benzyl group, and an amide linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-1-benzyl-pyrrolidin-3-yl ester.
Reaction with Allyl Chloroformate: Allyl chloroformate is added dropwise to methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester in n-heptane under argon atmosphere.
Formation of Intermediate: The intermediate is then reacted with a primary amine to form the desired pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Benzyl-3-(BOC-amino)pyrrolidine: Used as a chiral building block in pharmaceuticals.
cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide: A potent neuroleptic drug.
Uniqueness
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-3-methyl-butyramide is unique due to its specific structure, which allows for versatile applications in various fields. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12(2)15(17)16(20)18-14-8-9-19(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,17H2,1-2H3,(H,18,20)/t14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKAPZLJSQVNX-LOACHALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCN(C1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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